(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex amino acid derivatives. The compound is officially designated as (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid, reflecting its stereochemical configuration and functional group arrangement. The Chemical Abstracts Service has assigned this compound the registry number 769167-55-7, providing unambiguous identification within chemical databases and literature.
The molecular formula C15H25NO4 indicates a molecular composition containing fifteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 283.36 grams per mole. The structural architecture encompasses several key functional elements: a carboxylic acid terminus, an amino group protected by a cyclopentyloxycarbonyl moiety, and a terminal alkene positioned at the eighth carbon of the nonanoic chain. This specific arrangement creates an α,β-unsaturated carboxylic acid derivative with distinct reactivity patterns characteristic of compounds containing conjugated carbonyl systems.
The stereochemical designation (S) at the second carbon position indicates the absolute configuration according to Cahn-Ingold-Prelog priority rules, establishing the compound as the sinister enantiomer. The International Chemical Identifier string InChI=1S/C15H25NO4/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18)/t13-/m0/s1 provides comprehensive structural information for computational and database applications. The corresponding InChI Key UIXRDZUPPXINBQ-ZDUSSCGKSA-N serves as a shortened identifier for rapid database searching and compound verification.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 769167-55-7 |
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| International Union of Pure and Applied Chemistry Name | (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid |
| International Chemical Identifier Key | UIXRDZUPPXINBQ-ZDUSSCGKSA-N |
| Stereochemistry | (S)-configuration at C2 |
Historical Context of Discovery and Early Characterization
The historical development of this compound emerges from the broader evolution of amino acid protecting group chemistry and the systematic exploration of carbamate derivatives in pharmaceutical applications. The compound's creation dates to chemical database entries from 2006, with its initial registration in PubChem occurring on December 11, 2006. This timeline corresponds with significant advances in protecting group methodology for amino acid synthesis, particularly the development of cycloalkyl-based protecting groups that offer enhanced stability under specific reaction conditions.
The compound's characterization has benefited from systematic advances in analytical techniques and computational chemistry methods. Recent database modifications, including updates as recent as May 24, 2025, reflect ongoing refinements in structural data and property calculations. These updates demonstrate the continuing relevance of this compound in contemporary research applications and the importance of maintaining accurate chemical information databases for scientific advancement.
Early research applications focused on the compound's utility as a synthetic intermediate, particularly in the construction of complex molecular architectures through ring-closing metathesis reactions. The development of this compound represents part of a broader effort to create amino acid derivatives with specific protecting group profiles that enable selective transformations while maintaining stereochemical integrity. The cyclopentyloxycarbonyl protecting group offers particular advantages in terms of stability under basic conditions while remaining removable under appropriate deprotection protocols.
The compound's integration into medicinal chemistry applications emerged through systematic exploration of carbamate-containing structures in drug discovery programs. Research groups investigating hepatitis C virus protease inhibitors identified this compound as a key intermediate in the synthesis of macrocyclic inhibitors, highlighting its importance in antiviral drug development. This application demonstrates the compound's evolution from a synthetic curiosity to a valuable pharmaceutical intermediate with specific therapeutic relevance.
Position Within Organic Carbamate and Fatty Acid Derivatives
This compound occupies a distinctive position within the classification of organic carbamate derivatives and fatty acid-based compounds. As a member of the carbamate family, this compound exemplifies the amide-ester hybrid functionality (-O-CO-NH-) that characterizes this important class of organic molecules. Carbamate derivatives have gained significant attention in medicinal chemistry due to their unique structural properties and their ability to form specific drug-target interactions through hydrogen bonding and hydrophobic contacts.
Within the broader context of fatty acid derivatives, this compound represents an α,β-unsaturated carboxylic acid with an extended nine-carbon chain terminating in a vinyl group. This structural arrangement classifies it among α,β-unsaturated carbonyl compounds, which are characterized by the general structure (O=CR)−Cα=Cβ−R and include various enones, enals, carboxylic acids, and their corresponding esters and amides. The presence of conjugation between the carbonyl group and the alkene functionality imparts unique reactivity patterns, particularly susceptibility to nucleophilic attack at the β-carbon position through vinylogous reactivity.
The compound's classification as an α,β-unsaturated acid places it within a subgroup of compounds prone to polymerization reactions, similar to acrylic acid and related monomers. However, the extended alkyl chain and protective carbamate functionality modulate these properties, creating a compound with enhanced stability while retaining synthetic versatility. The terminal alkene functionality positions this compound among ω-unsaturated fatty acid derivatives, which serve as important precursors for various synthetic transformations including cross-metathesis and ring-closing metathesis reactions.
The stereochemical control inherent in this compound's structure reflects advances in asymmetric synthesis and the importance of chirality in biological systems. The (S)-configuration at the α-carbon position aligns with the stereochemistry of naturally occurring amino acids, facilitating its incorporation into peptide-like structures and bioactive molecules. This stereochemical feature positions the compound within the realm of chiral building blocks that enable the construction of enantiomerically pure target molecules for pharmaceutical applications.
| Classification Category | Specific Designation | Key Structural Features |
|---|---|---|
| Carbamate Derivatives | Cycloalkyl N-protected amino acid | Cyclopentyloxycarbonyl protecting group |
| α,β-Unsaturated Compounds | Conjugated carboxylic acid | Terminal alkene conjugated with carbonyl |
| Fatty Acid Derivatives | ω-Unsaturated nonanoic acid | Nine-carbon chain with terminal vinyl group |
| Chiral Building Blocks | (S)-Amino acid derivative | Defined stereochemistry at α-carbon |
| Pharmaceutical Intermediates | Bioactive precursor | Applications in antiviral drug synthesis |
The compound's position within endocannabinoid research represents another important classification dimension. Carbamate derivatives have emerged as significant scaffolds for inhibiting endocannabinoid degrading enzymes, particularly fatty acid amide hydrolase and monoacylglycerol lipase. While this compound serves primarily as a synthetic intermediate rather than a direct enzyme inhibitor, its structural framework contributes to understanding structure-activity relationships within this therapeutic area.
Properties
IUPAC Name |
(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXRDZUPPXINBQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCC[C@@H](C(=O)O)NC(=O)OC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474816 | |
| Record name | (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769167-55-7 | |
| Record name | (2S)-2-[[(Cyclopentyloxy)carbonyl]amino]-8-nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769167-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Starting material preparation | Obtain or synthesize (S)-2-amino-non-8-enoic acid | Commercially available or synthesized via asymmetric synthesis | Ensures correct stereochemistry |
| 2. Protection of amino group | React amino acid with cyclopentyloxycarbonyl chloride or equivalent reagent | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Forms carbamate protecting group, avoids racemization |
| 3. Work-up and purification | Aqueous extraction, drying, and purification by crystallization or chromatography | Use of solvents like ethyl acetate, hexane | Removes impurities and unreacted reagents |
| 4. Characterization | Confirm structure and purity by NMR, IR, MS, and optical rotation | NMR (1H, 13C), IR spectroscopy, Mass spectrometry | Confirms successful protection and stereochemistry |
Reaction Mechanism Insights
The key chemical step is the carbamate formation where the amino group of (S)-2-amino-non-8-enoic acid reacts with cyclopentyloxycarbonyl chloride. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the cyclopentyloxycarbonyl chloride, releasing HCl which is neutralized by the base.
- The use of mild bases and low temperatures minimizes racemization at the chiral center.
- The cyclopentyloxycarbonyl group protects the amino functionality, enhancing stability and enabling further synthetic transformations if needed.
Industrial Synthesis Considerations
Large-scale synthesis typically involves:
- Use of large-scale chemical reactors to ensure controlled reaction conditions.
- Catalysts and solvents optimized for yield and purity.
- Process optimization to reduce by-products and improve cost-efficiency.
The compound is used primarily as an inhibitor or probe in enzymatic reactions, so maintaining high stereochemical purity is critical for its biological activity.
Summary Table of Key Data
| Parameter | Value/Description |
|---|---|
| Molecular formula | C15H25NO4 |
| Molecular weight | 283.36 g/mol |
| CAS Number | 769167-55-7 |
| IUPAC name | (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid |
| Key synthetic step | Carbamate formation with cyclopentyloxycarbonyl chloride |
| Reaction conditions | Base (e.g., triethylamine), solvent (e.g., DCM), 0–25°C |
| Purification methods | Crystallization, chromatography |
| Analytical confirmation | NMR, IR, MS, optical rotation |
Research Findings and Notes
- The stereochemical integrity of the (S)-configuration is preserved by controlling reaction conditions and using mild bases.
- The cyclopentyloxycarbonyl protecting group is stable under typical synthetic conditions and can be selectively removed if necessary.
- The compound’s unique structure allows it to act as an enzymatic inhibitor, making the purity and stereochemistry critical for biochemical applications.
- Oxidation reactions on this compound lead to derivatives such as carboxylic acids or ketones, expanding its utility in research.
Chemical Reactions Analysis
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, alkylated derivatives
Scientific Research Applications
Inhibition of Hepatitis C Virus (HCV) Protease
One of the primary applications of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid is its role as an inhibitor of the HCV NS3/4A serine protease. This protease is crucial for the replication of the HCV, making it an attractive target for antiviral drug development. Compounds that inhibit this protease can disrupt the viral life cycle, thereby reducing viral load in infected individuals.
- Mechanism of Action : The compound acts by binding to the active site of the NS3 serine protease, preventing it from processing the viral polyprotein necessary for HCV replication .
- Clinical Relevance : Studies have indicated that inhibitors like this compound could be effective in treating chronic HCV infections, which affect millions globally .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits HCV replication in cell cultures. For instance, a study showed that treatment with this compound resulted in a significant decrease in viral titers compared to untreated controls .
Pharmacokinetics and Toxicity
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution profiles, making it a promising candidate for further development. However, toxicity studies are essential to evaluate any potential side effects associated with long-term use .
Conclusion and Future Directions
This compound presents significant potential as a therapeutic agent against HCV due to its ability to inhibit key viral enzymes. Ongoing research is needed to further elucidate its efficacy and safety profiles, paving the way for clinical trials and potential inclusion in antiviral treatment regimens.
Data Summary Table
| Application Area | Description |
|---|---|
| Antiviral Activity | Inhibits HCV NS3/4A serine protease, disrupting viral replication |
| Chemical Structure | Contains cyclopentyl group; amino acid backbone enhances binding to protease |
| Synthesis Method | Multi-step synthesis involving alkylation and protection/deprotection strategies |
| In Vitro Efficacy | Demonstrated significant reduction in viral load in cell cultures |
| Pharmacokinetics | Favorable absorption and distribution; requires further toxicity evaluation |
Mechanism of Action
The mechanism by which (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations:
Protecting Group Impact: The acetyl group (C₁₁H₁₉NO₃) increases molecular weight by ~42 g/mol compared to the base compound. It offers moderate protection but is susceptible to hydrolysis under basic conditions . The Boc group (C₁₄H₂₅NO₄) adds significant bulk (ΔMW +100 g/mol), enhancing solubility in organic solvents. Its acid-labile nature makes it ideal for temporary protection in peptide synthesis . The Cpoc group (estimated C₁₅H₂₅NO₄) balances lipophilicity and stability. Cyclopentyl-based carbamates are less common than Boc but may exhibit tailored cleavage kinetics under specific conditions (e.g., hydrogenolysis) .
Stereochemical Considerations :
All listed compounds retain the (S)-configuration at C2, ensuring consistency in chiral interactions. This is critical for applications in drug development, where enantiopurity affects target binding .
Stability and Reactivity
- (S)-2-Aminonon-8-enoic acid: The free amino group renders it reactive but prone to oxidation and undesired side reactions .
- 2-(Acetylamino)non-8-enoic acid: Acetylated amino groups resist nucleophilic attack but are cleavable via strong bases (e.g., NaOH) or enzymatic hydrolysis .
- (S)-2-(Boc-amino)-8-nonenoic Acid: Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in organic solvents .
- This compound: Likely stable under acidic and basic conditions but may require harsher methods (e.g., catalytic hydrogenation) for deprotection due to the carbamate’s resilience .
Biological Activity
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- CAS Number: 769167-55-7
- Molecular Formula: C13H23NO3
- Molecular Weight: 241.33 g/mol
This compound features a cyclopentyl group and an enolic acid structure, which contribute to its unique biological properties.
This compound exhibits multiple mechanisms of action that influence various biological pathways:
-
Enzyme Inhibition:
- The compound has been identified as an inhibitor of specific enzymes, which can modulate metabolic pathways and cellular signaling. For instance, it may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
-
Receptor Binding:
- It interacts with various receptors that are critical for cellular communication and response. This binding can alter gene expression and influence cell proliferation and apoptosis.
-
Cellular Effects:
- Studies indicate that this compound influences cellular metabolism and signaling pathways, potentially leading to enhanced metabolic activity in certain contexts.
Biological Activities
The biological activities of this compound have been documented in various studies:
-
Anti-inflammatory Activity:
- The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antiviral Properties:
-
Anticancer Potential:
- There is emerging evidence that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Antiviral | Inhibition of Hepatitis C virus replication | |
| Anticancer | Induction of apoptosis in cancer cell lines |
| Mechanism | Description | References |
|---|---|---|
| Enzyme Inhibition | Modulates key metabolic enzymes | |
| Receptor Binding | Alters signaling pathways | |
| Cellular Metabolism | Enhances metabolic activity |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on macrophage cells exposed to inflammatory stimuli. Results demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antiviral Activity Against Hepatitis C
Research conducted on liver cell lines showed that treatment with this compound led to a decrease in viral load when infected with Hepatitis C, suggesting its utility as a therapeutic agent against viral infections.
Q & A
Q. How can researchers address the lack of physicochemical data (e.g., log Pow, vapor pressure) for (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid in experimental design?
Methodological Answer: When empirical data is unavailable (as noted in and ), computational tools like Quantitative Structure-Property Relationship (QSPR) models or software such as ACD/Labs or COSMOtherm can predict log Pow and vapor pressure. Cross-validation with analogs (e.g., cyclopentyl-containing acids in ) may refine predictions. Experimental validation via HPLC retention time or shake-flask methods for log Pow is recommended .
Q. What safety protocols should be prioritized during handling and storage of this compound?
Methodological Answer: Based on cyclopentyl-derivative SDS ( ):
Q. How can impurities or degradation products be identified during synthesis?
Methodological Answer: Apply orthogonal analytical methods:
- LC-MS (high-resolution) to detect low-abundance impurities (e.g., cyclopentylmandelic acid analogs in ).
- NMR to track stereochemical integrity, especially for the (S)-enantiomer.
- Stress testing (heat, light, pH extremes) per ICH guidelines to simulate degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for cyclopentyl-containing compounds?
Methodological Answer: While and state no carcinogenicity for cyclopentyl derivatives, discrepancies may arise due to:
- Metabolic activation : Use in vitro assays (e.g., Ames test with S9 liver fractions) to assess mutagenicity.
- Species-specific effects : Compare rodent vs. human hepatocyte responses.
- Impurity-driven toxicity : Quantify impurities (e.g., cyclopentylphenylmethanone in ) via LC-MS and correlate with cytotoxicity assays .
Q. What strategies ensure enantiomeric purity during synthesis of the (S)-configuration?
Methodological Answer:
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the stereocenter.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclopentyl group formation.
- Chiral HPLC : Validate purity using columns like Chiralpak IG-3 with heptane/ethanol mobile phases .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes) despite limited structural data?
Methodological Answer:
- Molecular docking : Use AlphaFold-predicted protein structures to model binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
- Site-directed mutagenesis : Probe key residues in the target enzyme’s active site (e.g., catalytic triads in proteases) .
Data Contradiction Analysis
Q. How to reconcile stability data gaps ( ) with observed decomposition during storage?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines.
- Monitor degradation via FTIR for carbonyl group integrity and GC-MS for volatile byproducts (e.g., CO/CO₂ noted in ).
- Compare with structurally similar compounds (e.g., cyclohexyl derivatives in ) to infer degradation mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
